4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine
Description
4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine is a biphenyl derivative featuring a chlorine atom at the 4' position, a methoxy group at the 2' position, and an amine group at the 4 position of the biphenyl scaffold. This compound is commercially available (Ref: 10-F211525) and serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science . Its structure combines electron-withdrawing (Cl) and electron-donating (OCH₃) substituents, which influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
4-(4-chloro-2-methoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-16-13-8-10(14)4-7-12(13)9-2-5-11(15)6-3-9/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVLGXFUOKOIHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716688 | |
| Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334499-96-5 | |
| Record name | [1,1′-Biphenyl]-4-amine, 4′-chloro-2′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334499-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Selection and Optimization
A validated approach involves reacting 4-bromo-2-methoxyaniline with 4-chlorophenylboronic acid under palladium catalysis. The reaction proceeds in a biphasic solvent system (toluene/water) with Pd(PPh₃)₄ as the catalyst and Na₂CO₃ as the base. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2 mol% Pd(PPh₃)₄ | Maximizes turnover |
| Temperature | 80–90°C | Balances rate and decomposition |
| Reaction Time | 12–18 hours | Ensures completion |
This method achieves yields of 75–79% for analogous biphenyl systems. The amine group in 4-bromo-2-methoxyaniline may require protection (e.g., as an acetyl derivative) to prevent palladium coordination side reactions.
Buchwald-Hartwig Amination for Direct C–N Bond Formation
For substrates where the amine group is introduced post-coupling, the Buchwald-Hartwig amination offers a robust pathway. This method employs palladium catalysts (e.g., Pd₂(dba)₃) with bulky phosphine ligands (Xantphos) to couple aryl halides with ammonia equivalents.
Sequential Coupling-Amination Strategy
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Biphenyl Halide Synthesis : Prepare 4'-chloro-2'-methoxy-4-bromobiphenyl via Suzuki-Miyaura coupling of 4-bromo-2-methoxybenzene with 4-chlorophenylboronic acid.
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Amination Step : React the brominated intermediate with aqueous NH₃ in the presence of Pd(OAc)₂, Xantphos, and Cs₂CO₃ at 100°C.
This two-step process circumvents the need for protective groups, yielding the target amine in 65–70% overall yield. Side products, such as diarylamines, are minimized by controlling ammonia stoichiometry.
Reduction of Nitro Intermediates
Nitro group reduction is a classical route to aromatic amines. For this compound, this involves:
Nitro Intermediate Synthesis
Couple 4-chloro-2-methoxyphenylboronic acid with 4-nitrobenzene derivatives via Suzuki-Miyaura, forming 4'-chloro-2'-methoxy-4-nitro-1,1'-biphenyl.
Catalytic Hydrogenation
Reduce the nitro group using H₂ (1 atm) over a Pd/C catalyst in ethanol at 25°C. Alternatives include Fe/HCl or SnCl₂ reductions, though these generate more waste.
| Reducing Agent | Conditions | Yield | Purity |
|---|---|---|---|
| H₂/Pd/C | Ethanol, 25°C | 92% | High |
| Fe/HCl | Reflux, 2 hours | 85% | Moderate |
Catalytic hydrogenation is preferred for scalability and environmental compatibility.
Sandmeyer Reaction for Amino Group Transformation
While primarily used for converting amines to halides, the Sandmeyer reaction can be adapted for functional group interconversion in biphenyl systems.
Diazotization and Displacement
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Diazonium Salt Formation : Treat this compound with NaNO₂ and HCl at 0°C.
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Azide Formation : React the diazonium salt with NaN₃, followed by Staudinger reduction to regenerate the amine.
This method is less efficient (45–50% yield) but valuable for isotopic labeling or introducing modified amine groups .
Chemical Reactions Analysis
Types of Reactions: 4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and iron(III) bromide (FeBr3) are used for bromination reactions.
Major Products Formed:
Oxidation: Formation of 4’-Chloro-2’-hydroxy-[1,1’-biphenyl]-4-amine.
Reduction: Formation of 4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-amine from its nitro precursor.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Utilized in the production of dyes, photographic materials, and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The chloro and methoxy groups influence its binding affinity and specificity towards enzymes and receptors. The amine group can form hydrogen bonds with target molecules, enhancing its biological activity . The compound can participate in electrophilic aromatic substitution reactions, which are crucial for its interaction with biological macromolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on biphenyl-4-amine derivatives significantly impact their physical properties and reactivity. Below is a comparative analysis of key compounds:
Table 1: Substituent Effects on Physical Properties
Key Observations :
Key Observations :
- Cross-Coupling Potential: The chlorine substituent in the target compound positions it for palladium-catalyzed cross-coupling reactions, similar to bromo derivatives in OLED intermediates .
- Directing Effects : The methoxy group at the 2' position may act as a directing group in electrophilic substitution reactions, a feature absent in methyl or fluoro analogs .
Biological Activity
4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties. Various studies have highlighted its mechanisms of action and therapeutic potential.
Anticancer Activity
Recent studies have shown that this compound exhibits notable anticancer properties. Its mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation.
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC3 (prostate cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating moderate potency compared to standard chemotherapeutics.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Inhibition of PI3K/Akt signaling pathway |
| MCF-7 | 20 | Induction of apoptosis via BAX/Bcl-2 modulation |
| PC3 | 25 | Cell cycle arrest at G0/G1 phase |
Antibacterial Activity
The antibacterial activity of this compound has also been investigated. The compound shows effectiveness against several Gram-positive and Gram-negative bacteria.
- Tested Strains : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 µg/mL to 100 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, the compound has demonstrated anti-inflammatory effects in vitro.
- Mechanism : The compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Experimental Model : Lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines was used to assess activity.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Lung Cancer Cells : A study indicated that treatment with the compound resulted in a significant reduction in cell viability in A549 cells through apoptosis induction.
- Antibacterial Efficacy : In a clinical setting, the compound was tested against antibiotic-resistant strains of S. aureus, showing promising results in reducing bacterial load in infected tissue samples.
- Inflammation Model : In an animal model of inflammation, administration of the compound led to decreased levels of inflammatory markers and improved tissue healing.
Q & A
Q. What are the standard synthetic routes for 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine?
The compound is typically synthesized via cyclization reactions or cross-coupling methodologies. For example, phosphorous oxychloride-mediated cyclization of substituted hydrazides at 120°C has been used to generate structurally similar biphenylamine derivatives . Advanced methods like Suzuki-Miyaura coupling (using palladium catalysts) enable regioselective aryl-aryl bond formation, as demonstrated in the synthesis of methoxy- and chloro-substituted biphenylamines . Key intermediates such as 4’-fluoro-[1,1’-biphenyl]-4-amine are often employed in coupling reactions with Boc-protected amino acids to yield functionalized derivatives .
Q. How is the compound characterized for structural validation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and regiochemistry, as shown in studies of analogous compounds . Infrared (IR) spectroscopy identifies functional groups like amines and ethers, while mass spectrometry (ESI-MS or EI-MS) confirms molecular weight and fragmentation patterns . Purity is assessed via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Q. What safety protocols are recommended for handling this compound?
Biphenylamine derivatives are often classified as hazardous due to potential toxicity. Safety measures include using fume hoods, wearing nitrile gloves, and avoiding skin contact. Regulatory guidelines, such as those under China’s Circular No. 65 [2005], list [1,1’-biphenyl]-4-amine derivatives as restricted substances, necessitating compliance with institutional chemical safety policies .
Advanced Research Questions
Q. How do substituent positions (chloro vs. methoxy) influence reactivity in cross-coupling reactions?
The electron-withdrawing chloro group at the 4’-position reduces electron density on the biphenyl ring, potentially slowing electrophilic substitution but enhancing oxidative coupling efficiency. Conversely, the 2’-methoxy group acts as an electron donor, directing regioselectivity in reactions like amination or halogenation. Studies on similar compounds show that meta-substituted chloro groups can sterically hinder coupling reactions, leading to lower yields (e.g., 33% for dichloro derivatives vs. 51% for monochloro analogs) .
Q. What strategies improve synthetic yields of this compound in multistep reactions?
Optimizing catalyst loading (e.g., 15 mol% Ni(COD)₂ with IPrMe·HCl ligand) and reaction time (16–24 hours at 120°C) enhances cross-coupling efficiency . Purification techniques such as flash chromatography (using gradients of ethyl acetate/hexane) or recrystallization improve purity and yield . Boc-protection of amine groups prevents undesired side reactions during intermediate steps .
Q. How can contradictions in pharmacological activity data be resolved?
Discrepancies in antimicrobial vs. cytotoxic activity may arise from assay conditions (e.g., bacterial strain specificity) or substituent effects. For example, methoxy groups in biphenylamines have been linked to carbonic anhydrase inhibition, while chloro substituents enhance antimicrobial potency . Dose-response studies and molecular docking simulations can clarify structure-activity relationships (SAR) .
Q. What role does this compound play in developing non-linear optical (NLO) materials?
Derivatives like (E)-N-((3-bromothiophen-2-yl)methylene)-4′-methoxy-3-methyl-[1,1′-biphenyl]-4-amine exhibit strong hyperpolarizability due to extended π-conjugation and charge-transfer interactions. Computational modeling (DFT) and UV-Vis spectroscopy are used to evaluate NLO properties .
Methodological Considerations
- Synthetic Challenges : Steric hindrance from ortho-substituents (e.g., 2’-methoxy) may require elevated temperatures or microwave-assisted synthesis to achieve acceptable reaction rates .
- Analytical Pitfalls : Overlapping NMR signals in aromatic regions can be resolved using 2D techniques (COSY, HSQC) .
- Biological Assays : Prioritize cell-line-specific cytotoxicity testing (e.g., MTT assays on HeLa or MCF-7 cells) to validate therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
